REACTION_SMILES
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[C:33]([O:34][C:35]([C:36](=[O:37])[c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1)([CH:44]([C:45]([OH:46])=[O:47])[OH:48])[C:49]([OH:50])=[O:51])(=[O:52])[c:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1.[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]([CH2:31][CH3:32])[CH2:8][CH:9]([NH:20][C:21]([O:22][CH2:23][c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)=[O:30])[c:10]2[cH:11][c:12]([C:16]([F:17])([F:18])[F:19])[cH:13][cH:14][c:15]21.[CH3:60][CH2:61][OH:62].[OH2:59]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]([CH2:31][CH3:32])[CH2:8][CH:9]([NH2:20])[c:10]2[cH:11][c:12]([C:16]([F:17])([F:18])[F:19])[cH:13][cH:14][c:15]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(C(=O)O)(C(=O)c1ccccc1)C(O)C(=O)O)c1ccccc1
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Name
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CCOC(=O)N1c2ccc(C(F)(F)F)cc2C(NC(=O)OCc2ccccc2)CC1CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1c2ccc(C(F)(F)F)cc2C(NC(=O)OCc2ccccc2)CC1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)N1c2ccc(C(F)(F)F)cc2C(N)CC1CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |